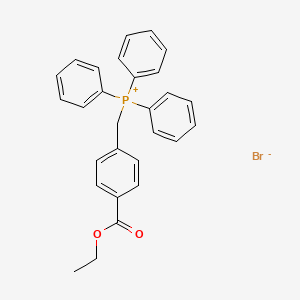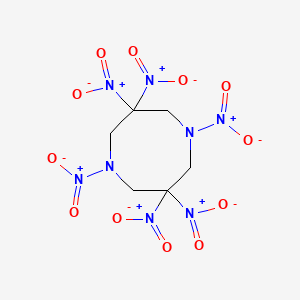
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with an appropriate benzyl halide derivative. One common method includes the reaction of triphenylphosphine with 4-(ethoxycarbonyl)benzyl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide, alkoxide, or amines can be used in these reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonium group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is used in the preparation of materials with specific electronic or optical properties, such as conducting polymers and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate the effects of phosphonium salts on cellular processes and enzyme activities.
Wirkmechanismus
The mechanism of action of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with various molecular targets, primarily through its phosphonium group. The compound can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the ethoxycarbonyl group.
Benzyltriphenylphosphonium Bromide: Similar structure but without the ethoxycarbonyl substituent, used in similar types of reactions.
Tetraphenylphosphonium Bromide: Another phosphonium salt with four phenyl groups, used in different contexts due to its distinct structure.
Uniqueness
The presence of the ethoxycarbonyl group in (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide imparts unique reactivity and properties compared to other phosphonium salts. This functional group can participate in additional reactions, such as esterification and hydrolysis, expanding the compound’s utility in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
75986-31-1 |
|---|---|
Molekularformel |
C28H26BrO2P |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
(4-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)24-20-18-23(19-21-24)22-31(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SPFGFXOFCSXGAH-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyloxazolo[5,4-b]pyridine](/img/structure/B8791266.png)
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)

![2-[(butan-2-yl)amino]acetic acid](/img/structure/B8791295.png)





